1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
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Overview
Description
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl-d5 group and a benzyloxy-methoxy-indanone moiety. The presence of deuterium (d5) in the benzyl group makes it particularly useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 5-benzyloxy-6-methoxy-1-indanone. This intermediate can be synthesized through the following steps:
Benzylation: The starting material, 6-methoxy-1-indanone, undergoes benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The benzylated product is then subjected to methoxylation using methanol and a suitable catalyst.
The final step involves the condensation of the intermediate with 1-(Benzyl-d5)-4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine: Similar structure but lacks the deuterium labeling.
1-(Benzyl-d5)-4-[(5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine: Similar but without the benzyloxy group.
Uniqueness
The presence of the benzyl-d5 group in 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine makes it unique for isotopic labeling studies. This feature allows researchers to track the compound and its metabolites with high precision using techniques such as mass spectrometry.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-5-phenylmethoxy-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJSAUUVSMJBP-LUYBHUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OC)OCC5=CC=CC=C5)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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